molecular formula C15H10Br2N2O4S B13934359 3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 586392-09-8

3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13934359
CAS No.: 586392-09-8
M. Wt: 474.1 g/mol
InChI Key: GWLCIDYVHMCUGT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine atoms, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multi-step organic reactionsThe final step involves the formation of the carbamothioylamino group under specific conditions, such as the use of thionyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the bromine atoms can produce the corresponding debrominated compound .

Scientific Research Applications

3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and bromine atoms may play a role in binding to target proteins or enzymes, thereby modulating their activity. The carbamothioylamino group may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of bromine atoms, a furan ring, and a carbamothioylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

586392-09-8

Molecular Formula

C15H10Br2N2O4S

Molecular Weight

474.1 g/mol

IUPAC Name

3,5-dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10Br2N2O4S/c16-8-6-10(14(21)22)13(11(17)7-8)19-15(24)18-12(20)4-3-9-2-1-5-23-9/h1-7H,(H,21,22)(H2,18,19,20,24)

InChI Key

GWLCIDYVHMCUGT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

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